Boc-Trp-NHME
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Overview
Description
Boc-Trp-NHME, also known as tert-butyl N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate, is a derivative of tryptophan. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Trp-NHME typically involves the protection of the amino group of tryptophan with a Boc group. This is achieved by reacting tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
Chemical Reactions Analysis
Types of Reactions: Boc-Trp-NHME undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DIC and HOBt in dimethylformamide (DMF) or dichloromethane.
Major Products Formed:
Deprotection: Tryptophan methylamide.
Coupling: Peptides with this compound as a residue.
Scientific Research Applications
Boc-Trp-NHME is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Mechanism of Action
The mechanism of action of Boc-Trp-NHME involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic and neutral conditions but can be selectively removed under acidic conditions. This allows for the stepwise assembly of peptides with high precision .
Molecular Targets and Pathways: this compound itself does not have specific molecular targets, as it is primarily used as a synthetic intermediate. peptides synthesized using this compound can target various proteins and receptors in biological systems .
Comparison with Similar Compounds
Ac-Trp-NHME (N-Acetyltryptophan methylamide): Similar to Boc-Trp-NHME but with an acetyl protecting group instead of a Boc group.
Boc-Trp-OH (N-α-t.-Boc-L-tryptophan): A similar compound with a free carboxyl group instead of a methylamide group.
Uniqueness: this compound is unique due to its combination of the Boc protecting group and the methylamide functionality. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .
Properties
IUPAC Name |
tert-butyl N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)20-14(15(21)18-4)9-11-10-19-13-8-6-5-7-12(11)13/h5-8,10,14,19H,9H2,1-4H3,(H,18,21)(H,20,22)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYIVAXOMUWFLO-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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